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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical

studies evaluating the protective effects of Lansoprazole against nonsteroidal anti-inflammatory

drug (NSAID)-induced gastric injury. The protocols detailed below cover the induction of gastric

injury in a rodent model, macroscopic and microscopic evaluation, and key biochemical

analyses.

Application Note 1: The NSAID-Induced Gastric
Injury Model
NSAIDs are widely used for their anti-inflammatory, analgesic, and antipyretic properties.[1]

However, their long-term use is associated with significant gastrointestinal side effects, most

notably gastric mucosal ulceration and hemorrhage.[2][3] The primary mechanism of injury

involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of

prostaglandins.[1][4] Prostaglandins play a vital role in maintaining gastric mucosal integrity by

stimulating mucus and bicarbonate secretion, and maintaining mucosal blood flow.[5] NSAID-

induced prostaglandin depletion compromises these protective mechanisms, rendering the

mucosa susceptible to damage from gastric acid.[6]

Animal models, typically using rats, are essential for studying the pathophysiology of NSAID-

induced gastropathy and for evaluating the efficacy of gastroprotective agents.[7] Indomethacin
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is a potent, non-selective COX inhibitor commonly used to reliably induce acute gastric lesions

in these models.[6][8][9]

Lansoprazole, a proton pump inhibitor (PPI), is a widely prescribed drug for treating acid-

related disorders.[10][11] Its primary mechanism involves the irreversible inhibition of the

H+/K+-ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid

secretion.[11][12][13] Additionally, studies suggest that Lansoprazole exerts protective effects

independent of acid suppression, notably through the reduction of mucosal oxidative stress.[14]

[15][16]
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Caption: Overall experimental workflow for the NSAID-induced gastric injury model.
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Protocol 1: Induction of Gastric Injury and
Treatment
This protocol describes the in vivo procedure for inducing gastric injury using indomethacin and

administering Lansoprazole as a protective agent.

Materials:

Male Sprague-Dawley or Wistar rats (180-220 g)

Indomethacin (Sigma-Aldrich)

Lansoprazole (Takeda)

Vehicle (e.g., 0.5% Carboxymethylcellulose solution)

Oral gavage needles

Procedure:

Animal Acclimatization: House rats in standard cages with a 12-hour light/dark cycle for at

least one week before the experiment, with free access to standard pellet chow and water.

Grouping: Randomly divide animals into the following experimental groups (n=6-8 per

group):

Group 1 (Normal Control): Receives vehicle only.

Group 2 (Injury Control): Receives vehicle followed by indomethacin.

Group 3 (Lansoprazole Treatment): Receives Lansoprazole followed by indomethacin.

(Multiple doses can be tested, e.g., 18 µmol/kg and 90 µmol/kg).[14][15]

Fasting: Fast all animals for 18-24 hours before the experiment to ensure an empty stomach,

with free access to water.[7][8]

Drug Administration: a. Administer the vehicle (for Groups 1 and 2) or Lansoprazole (for

Group 3) orally (p.o.) via gavage. A typical volume is 1 mL/100g body weight. b. Thirty
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minutes after the initial administration, induce gastric injury by administering indomethacin

(e.g., 100 µmol/kg or 30 mg/kg, p.o.) to Groups 2 and 3.[8][14][15]

Incubation: Return animals to their cages without food but with access to water. The peak

injury typically develops within 4-6 hours.

Sample Collection: Four hours after indomethacin administration, euthanize the animals

using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

Stomach Excision: Immediately perform a laparotomy, ligate the pyloric and cardiac ends of

the stomach, and carefully excise the organ.

Application Note 2: Macroscopic and Microscopic
Evaluation
The severity of gastric injury is quantified both macroscopically and microscopically.

Macroscopic evaluation involves calculating an Ulcer Index (UI), which provides a quantitative

score of the visible lesions.[17] Microscopic, or histopathological, analysis using staining

techniques like Hematoxylin and Eosin (H&E) reveals cellular-level damage, including

inflammation, erosion, hemorrhage, and necrosis, providing deeper insight into the nature of

the injury.[18][19][20]

Protocol 2: Ulcer Index (UI) Determination
Procedure:

Stomach Preparation: Open the excised stomach along the greater curvature and gently

rinse with cold saline (0.9% NaCl) to remove gastric contents.

Lesion Visualization: Pin the stomach flat on a corkboard with the mucosal surface facing up

for examination.

Scoring: Examine the gastric mucosa for lesions (typically elongated hemorrhagic bands)

using a magnifying glass or a dissecting microscope. Measure the length (mm) of each

lesion.
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Calculation: The Ulcer Index can be calculated in several ways. A common method is to sum

the lengths of all lesions for each stomach.[8]

Ulcer Index = Σ (Length of all lesions in mm)

Another method involves a severity score:[17]

Score 0: No ulcer

Score 1: Petechial hemorrhage

Score 2: 1-2 small ulcers (<3 mm)

Score 3: >2 small ulcers or 1 large ulcer (>3 mm)

Score 4: Multiple large ulcers

Percent Protection: Calculate the gastroprotective effect of the treatment using the following

formula:

% Protection = [(UI_control - UI_treated) / UI_control] x 100[21]

Protocol 3: Histopathological Analysis
Procedure:

Tissue Fixation: After macroscopic scoring, cut a representative section of the gastric tissue

containing a lesion and fix it in 10% neutral buffered formalin for at least 24 hours.

Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol,

clear in xylene, and embed in paraffin wax.

Sectioning: Cut 4-5 µm thick sections using a microtome.

Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).

Microscopic Examination: Examine the slides under a light microscope. Evaluate for

histopathological changes such as:
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Epithelial cell loss (erosion/ulceration)

Submucosal edema

Hemorrhage

Neutrophil infiltration (inflammation)

Necrosis

Data Presentation: Efficacy of Lansoprazole
Table 1: Effect of Lansoprazole on Indomethacin-Induced Gastric Ulcer Index

Group
Treatment
(p.o.)

Dose (µmol/kg)
Ulcer Index
(Mean ± SEM)

% Protection

Normal
Control

Vehicle +
Vehicle

- 0.0 ± 0.0 -

Injury Control
Vehicle +

Indomethacin
100 28.5 ± 3.2 -

Lansoprazole
Lansoprazole +

Indomethacin
18 15.1 ± 2.5* 47.0%

Lansoprazole
Lansoprazole +

Indomethacin
90 5.3 ± 1.8*# 81.4%

*p < 0.05 vs. Injury Control; #p < 0.05 vs. Lansoprazole (18 µmol/kg). Data is representative.

Table 2: Representative Histopathological Scoring
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Feature Injury Control Lansoprazole (90 µmol/kg)

Epithelial Erosion +++ (Severe) + (Mild)

Submucosal Edema +++ (Severe) + (Mild)

Neutrophil Infiltration +++ (Severe) + (Mild)

Hemorrhage ++ (Moderate) +/- (Minimal)

Scale: - (absent), +/- (minimal), + (mild), ++ (moderate), +++ (severe).

Application Note 3: Biochemical Mechanisms and
Markers
NSAID-induced injury is multifactorial. Beyond prostaglandin depletion, the pathogenesis

involves the generation of reactive oxygen species (ROS), leading to oxidative stress.[22][23]

[24] This results in lipid peroxidation, protein damage, and cellular apoptosis.[25][26] Key

markers include:

Prostaglandin E2 (PGE2): A key gastroprotective prostaglandin, its levels are drastically

reduced by NSAIDs.[14][15]

Malondialdehyde (MDA): A primary product of lipid peroxidation and a reliable marker of

oxidative stress.[22][27] NSAIDs increase MDA levels in gastric tissue.[14][15]

Superoxide Dismutase (SOD) & Glutathione (GSH): These are crucial components of the

endogenous antioxidant defense system.[24][27] Their levels are depleted during NSAID-

induced injury.[14][15][28]

Lansoprazole's protective effect is attributed not only to acid suppression but also to its ability

to mitigate oxidative stress by reducing MDA levels and restoring SOD and GSH levels.[14][15]

[16]

Signaling Pathway Diagrams
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Caption: Pathophysiology of NSAID-induced gastric injury.

Caption: Lansoprazole's dual protective mechanism against gastric injury.

Protocol 4: Measurement of Prostaglandin E2
(PGE2)
This protocol outlines a general procedure for measuring PGE2 in gastric tissue homogenates

using a commercial ELISA kit. Always follow the specific manufacturer's instructions.[29][30]

[31]
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Procedure:

Tissue Homogenization: Weigh a portion of the frozen gastric mucosa (~100 mg) and

homogenize in an appropriate buffer (e.g., phosphate buffer with a COX inhibitor like

indomethacin to prevent ex vivo PGE2 synthesis) on ice.

Centrifugation: Centrifuge the homogenate at ~10,000 x g for 15 minutes at 4°C.

Supernatant Collection: Collect the supernatant for analysis. Determine the total protein

concentration using a standard method (e.g., Bradford assay) for normalization.

ELISA Procedure: a. Prepare standards and samples as per the kit's instructions.[30][32] b.

Add samples, standards, and conjugate to the antibody-coated microplate. c. Incubate as

specified (e.g., 2 hours at room temperature or overnight at 4°C).[31] d. Wash the plate

multiple times to remove unbound reagents. e. Add the substrate solution and incubate until

color develops. f. Add the stop solution and measure the absorbance at the specified

wavelength (e.g., 405 or 450 nm) using a microplate reader.

Calculation: Calculate the PGE2 concentration from the standard curve. Normalize the

results to the protein content (e.g., pg of PGE2/mg of protein).

Protocol 5: Assessment of Oxidative Stress Markers
(MDA, SOD, GSH)
Commercial assay kits are widely available for these markers. The following are general

principles.

Malondialdehyde (MDA) Assay:

Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA) at high

temperature and acidic conditions, which forms a pink-colored complex.

Procedure: a. Mix tissue supernatant with TBA reagent and an acid solution. b. Incubate at

~95°C for 60 minutes. c. Cool the mixture and centrifuge to remove any precipitate. d.

Measure the absorbance of the supernatant at ~532 nm. e. Quantify MDA levels using a

standard curve and normalize to protein concentration.[22]
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Superoxide Dismutase (SOD) Activity Assay:

Principle: This indirect assay utilizes a system that generates superoxide radicals, which

then react with a detector (e.g., WST-1) to produce a colored product. SOD in the sample

scavenges the superoxide radicals, inhibiting the color reaction. The degree of inhibition is

proportional to SOD activity.[23]

Procedure: a. Add tissue supernatant, enzyme working solution, and substrate solution to a

microplate. b. Incubate at 37°C for ~20 minutes. c. Measure absorbance at ~450 nm. d.

Calculate the percent inhibition and determine SOD activity from a standard curve.

Normalize to protein concentration.[22][23]

Glutathione (GSH) Assay:

Principle: The most common method relies on the reaction of GSH with DTNB (Ellman's

reagent) to produce a yellow-colored product (TNB), which is measured

spectrophotometrically.

Procedure: a. Deproteinize the tissue supernatant using a suitable acid (e.g.,

metaphosphoric acid). b. Mix the sample with DTNB reagent in a buffer solution. c. Incubate

at room temperature for ~15 minutes. d. Measure absorbance at ~412 nm. e. Quantify GSH

concentration from a standard curve and normalize to protein concentration.[28]

Data Presentation: Biochemical Analysis
Table 3: Effect of Lansoprazole on Biochemical Markers in Gastric Tissue

Parameter Normal Control Injury Control
Lansoprazole (90
µmol/kg)

PGE2 (pg/mg
protein)

152.4 ± 12.1 45.3 ± 5.8* 51.2 ± 6.5*

MDA (nmol/mg

protein)
1.8 ± 0.2 5.9 ± 0.6* 2.4 ± 0.3#

SOD (U/mg protein) 25.6 ± 2.1 11.3 ± 1.5* 22.8 ± 1.9#

GSH (µg/mg protein) 8.7 ± 0.7 3.1 ± 0.4* 7.9 ± 0.6#
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*p < 0.05 vs. Normal Control; #p < 0.05 vs. Injury Control. Data is representative and based on

published findings.[14][15][16][33]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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